1-(2-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
Description
1-(2-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a synthetic small molecule featuring a piperidine-2,6-dione core. This bicyclic lactam structure is substituted at the 1-position with a sulfonylethyl group linked to a piperidinyl ring, which is further modified with a 5-chloropyrimidin-2-yloxy moiety. The compound’s design integrates sulfonyl and chloropyrimidine groups, which are pharmacologically significant for enhancing solubility, stability, and target-binding interactions. While its exact therapeutic application remains unconfirmed in the provided evidence, its structural features align with immunomodulatory or anticancer agents targeting protein degradation pathways .
Properties
IUPAC Name |
1-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O5S/c17-12-9-18-16(19-10-12)26-13-3-2-6-20(11-13)27(24,25)8-7-21-14(22)4-1-5-15(21)23/h9-10,13H,1-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYDEVZYWVGUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CCN2C(=O)CCCC2=O)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves multiple steps. Initially, 5-Chloropyrimidine undergoes an etherification reaction with 3-hydroxypiperidine to form 5-Chloropyrimidin-2-yloxy-3-piperidine. This intermediate product reacts with ethylsulfonyl chloride under basic conditions to yield the sulfonylated compound. Finally, this compound reacts with ethylmalonyl chloride in the presence of a base to form the desired piperidine-2,6-dione structure.
Industrial Production Methods: While the exact industrial methods may vary, they typically follow the lab-scale synthetic routes with optimizations for scalability, cost, and efficiency. Techniques such as continuous flow synthesis and batch processing are commonly utilized to maximize yield and minimize reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo a variety of reactions including:
Oxidation: Reactions involving oxidizing agents such as hydrogen peroxide or permanganate.
Reduction: Reactions with reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions, where groups in the molecule are replaced by other atoms or molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents such as thionyl chloride or phosphoryl chloride.
Major Products:
Oxidation Products: Sulfoxides or sulfones depending on the oxidation conditions.
Reduction Products: Piperidine derivatives with reduced chloropyrimidine group.
Substitution Products: Varied functionalized piperidine diones depending on the substituent introduced.
4. Scientific Research Applications: this compound is utilized in multiple fields of research:
Chemistry: As a reagent for synthesizing more complex molecules.
Biology: As a potential molecular probe in biochemical studies.
Medicine: Investigated for potential therapeutic uses due to its unique molecular structure.
5. Mechanism of Action: The compound's mechanism of action is multifaceted:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: Through binding to molecular targets, it can modulate biochemical pathways, leading to desired therapeutic effects. For instance, its interaction with enzymes in the pyrimidine biosynthesis pathway can alter cellular functions.
6. Comparison with Similar Compounds: Compared to other piperidine diones, this compound stands out due to its unique 5-Chloropyrimidin-2-yloxy group, which imparts distinct chemical and biological properties. Similar compounds may include:
Piperidine-2,6-dione derivatives without the chloropyrimidinyl group.
Sulfonylated piperidines with different substituents on the nitrogen atoms.
Pyrimidinyl-substituted piperidines lacking the sulfonyl group.
Each of these similar compounds may exhibit different reactivity profiles and biological activities, highlighting the uniqueness of the 5-Chloropyrimidin-2-yloxy moiety in our compound of interest.
Biological Activity
1-(2-((3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic compound notable for its potential biological activities. This compound incorporates a chloropyrimidine moiety and a piperidine ring, which are known to influence various biological pathways. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.79 g/mol. The structure features multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀ClN₃O₄ |
| Molecular Weight | 341.79 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate pathways involved in inflammation and neuropharmacology by inhibiting enzymes associated with these processes . The sulfonyl group in its structure may enhance its binding affinity to target proteins, thereby influencing its pharmacological profile.
Biological Activities
Research indicates that derivatives of piperidine-2,6-dione, including the compound , exhibit various biological activities:
- Antipsychotic Potential : A related study demonstrated that piperidine derivatives can act on dopamine D(2) and serotonin receptors, suggesting potential applications in treating psychotic disorders .
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against resistant strains like Candida auris, indicating that the chloropyrimidine moiety may enhance antifungal activity .
- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests it may serve as an anti-inflammatory agent. Studies have indicated that related compounds can inhibit pro-inflammatory cytokines .
- Cell Cycle Modulation : Certain derivatives have been reported to induce apoptosis and cell cycle arrest in cancer cell lines, highlighting their potential as anticancer agents .
Case Studies
Several studies have explored the biological effects of piperidine derivatives:
- Study on Antipsychotic Activity : A series of piperidine derivatives were synthesized and evaluated for their affinity towards dopamine and serotonin receptors. One derivative showed promising results in reducing hyperactivity without causing extrapyramidal symptoms in animal models .
- Antifungal Research : In vitro tests revealed that specific piperidine derivatives exhibited MIC values ranging from 0.24 to 0.97 μg/mL against Candida auris, indicating strong antifungal activity .
Comparison with Similar Compounds
Structural and Functional Analog: 3-(4-((4-(Morpholinomethyl-Benzyl)Oxy)-1-Oxoisoindolin-2-yl)Piperidine-2,6-Dione
Key Differences :
- Core Structure: Both compounds share a piperidine-2,6-dione backbone. However, the patent compound includes an isoindolinone ring fused to the piperidine, absent in the target molecule .
- Substituents: The patent compound substitutes the piperidine with a morpholinomethyl-benzyloxy group, contrasting with the target’s sulfonylethyl and chloropyrimidinyloxy groups.
- Therapeutic Application: The patent compound is explicitly designed for systemic lupus erythematosus (SLE), leveraging the morpholine moiety for immunomodulation.
Table 1: Structural and Functional Comparison
Piperidine-4-one Derivative: 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
Key Differences :
- Core Structure : This analog features a piperidine-4-one ring instead of a 2,6-dione lactam, altering its electronic and conformational properties .
- Substituents : The compound includes trimethoxyphenyl and chloroacetyl groups, which are structurally distinct from the target’s chloropyrimidine and sulfonylethyl groups. Trimethoxyphenyl moieties are associated with tubulin inhibition (e.g., in anticancer agents), while chloroacetyl groups may enhance reactivity for covalent binding .
- Pharmacological Relevance : The crystallography study emphasizes that aryl substituents at positions 2 and 6 (as in the target compound) correlate with bioactivity, but the 4-one derivative’s activity remains uncharacterized .
Table 2: Pharmacophoric Group Analysis
Research Implications and Limitations
- Structural Insights : The sulfonylethyl group in the target compound may improve blood-brain barrier penetration compared to the patent compound’s bulky benzyloxy group . The chloropyrimidine moiety could enable DNA interaction or kinase binding, unlike the trimethoxyphenyl groups in the 4-one derivative, which are more common in antimitotic agents .
- Limitations: Direct comparative data on efficacy, toxicity, or pharmacokinetics are absent in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
